molecular formula C39H32F5NO16 B10856897 PFB-FDGlu

PFB-FDGlu

Cat. No.: B10856897
M. Wt: 865.7 g/mol
InChI Key: YYMJMZGTQFITLS-WXKYVOLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PFB-FDGlu involves the conjugation of 5-(pentafluorobenzoylamino)fluorescein with two β-D-glucopyranoside moieties. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may involve the use of coupling agents to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

PFB-FDGlu primarily undergoes hydrolysis reactions catalyzed by β-glucosidase enzymes. This hydrolysis results in the cleavage of the β-D-glucopyranoside moieties, releasing the fluorescent dye .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. The presence of β-glucosidase is essential for the reaction to occur. The reaction conditions may vary depending on the specific assay requirements .

Major Products Formed

The major product formed from the hydrolysis of this compound is 5-(pentafluorobenzoylamino)fluorescein, which exhibits green fluorescence with excitation and emission maxima at approximately 492 nm and 516 nm, respectively .

Mechanism of Action

PFB-FDGlu is a selective substrate for β-glucosidase enzymes. Upon entering the cell, it localizes to endosomal and lysosomal compartments. β-Glucosidase catalyzes the hydrolysis of the β-D-glucopyranoside moieties, releasing the fluorescent dye. This fluorescence can be measured to determine the enzyme’s activity. The compound’s cell permeability allows for real-time analysis of enzyme activity in living cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specificity for β-glucosidase and its ability to provide real-time analysis of enzyme activity within living cells. Its cell-permeable nature and the green fluorescence it emits upon hydrolysis make it a valuable tool for studying lysosomal function and related diseases .

Properties

Molecular Formula

C39H32F5NO16

Molecular Weight

865.7 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide

InChI

InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29-,30-,31+,32+,33-,34-,37-,38-/m1/s1

InChI Key

YYMJMZGTQFITLS-WXKYVOLFSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

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